8-Propyltheophylline
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Overview
Description
8-Propyltheophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . This compound, with the chemical formula C10H14N4O2, is characterized by the addition of a propyl group at the 8th position of the theophylline molecule .
Preparation Methods
The synthesis of 8-Propyltheophylline typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using recrystallization techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the process .
Chemical Reactions Analysis
8-Propyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to its corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule using reagents like N-bromosuccinimide (NBS).
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted derivatives of this compound.
Scientific Research Applications
8-Propyltheophylline has several applications in scientific research:
Biology: It serves as a tool in studying the effects of methylxanthines on cellular processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Propyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, it blocks adenosine receptors, which contributes to its stimulant effects on the central nervous system .
Comparison with Similar Compounds
8-Propyltheophylline can be compared with other methylxanthine derivatives such as:
Theophylline: The parent compound, widely used in respiratory therapy.
Caffeine: Another methylxanthine with more pronounced central nervous system stimulant effects.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other methylxanthines .
Properties
CAS No. |
2850-41-1 |
---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,3-dimethyl-8-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(12-6)13(2)10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
LMQXNURVVYWBSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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